molecular formula C7H11BrN2 B3235680 3-Bromo-1-isobutyl-1H-pyrazole CAS No. 1354704-68-9

3-Bromo-1-isobutyl-1H-pyrazole

Cat. No.: B3235680
CAS No.: 1354704-68-9
M. Wt: 203.08
InChI Key: QCKZMRSJDCPZIC-UHFFFAOYSA-N
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Description

3-Bromo-1-isobutyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 3-position and an isobutyl group at the 1-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-isobutyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine derivatives with 1,3-diketones, followed by bromination. For instance, the reaction of isobutylhydrazine with 1,3-diketones under acidic conditions forms the pyrazole ring, which is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition, thereby enhancing efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-isobutyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-1-isobutyl-1H-pyrazole, while cycloaddition reactions can produce fused heterocyclic compounds .

Scientific Research Applications

3-Bromo-1-isobutyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-isobutyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and isobutyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-methyl-1H-pyrazole
  • 3-Bromo-1-phenyl-1H-pyrazole
  • 3-Bromo-1-ethyl-1H-pyrazole

Uniqueness

3-Bromo-1-isobutyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isobutyl group provides steric hindrance and hydrophobic interactions, influencing its reactivity and binding characteristics compared to other similar compounds .

Properties

IUPAC Name

3-bromo-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-6(2)5-10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKZMRSJDCPZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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